molecular formula C7H6BrFO2S B2885037 1-bromo-2-fluoromethanesulfonylbenzene CAS No. 1782285-48-6

1-bromo-2-fluoromethanesulfonylbenzene

Cat. No.: B2885037
CAS No.: 1782285-48-6
M. Wt: 253.09
InChI Key: YHSLKTADTPFPRW-UHFFFAOYSA-N
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Description

1-bromo-2-fluoromethanesulfonylbenzene is an organic compound with the molecular formula C7H6BrFO2S It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-fluoromethanesulfonylbenzene typically involves the introduction of the bromine, fluorine, and methylsulfonyl groups onto the benzene ring. One common method is through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The fluoromethylsulfonyl group can be introduced using fluoromethylsulfonyl chloride (CH2SO2F) under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-fluoromethanesulfonylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl group.

Major Products

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Benzenes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-bromo-2-fluoromethanesulfonylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-fluoromethanesulfonylbenzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The fluoromethylsulfonyl group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-bromo-2-(fluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c8-6-3-1-2-4-7(6)12(10,11)5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSLKTADTPFPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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